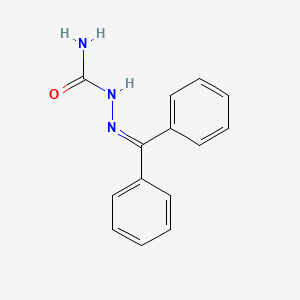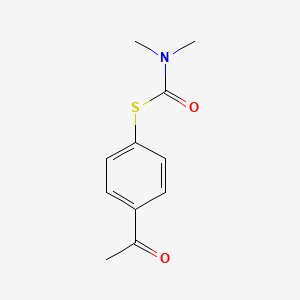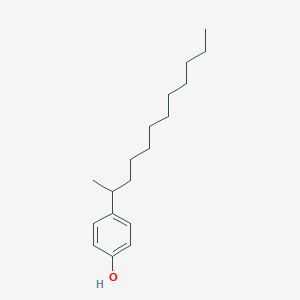
N,N'-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also features two succinimide groups, each substituted with a methyl and a phenyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of a protected 1,2-diamine with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency. The use of solid-phase synthesis allows for the simultaneous production of multiple derivatives, while photocatalytic synthesis offers a green and sustainable approach .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The piperazine ring plays a crucial role in the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(1,3,4-thiadiazole) Moiety: Another piperazine derivative with significant antimicrobial activity.
N,N’-Bis(4-pyridylmethyl)piperazine: Known for its use in coordination chemistry and the formation of metal-organic frameworks.
Uniqueness
N,N’-(1,4-Piperazinediyldimethylene)bis(2-methyl-2-phenylsuccinimide) is unique due to its dual succinimide groups, which enhance its stability and biological activity
Propiedades
Número CAS |
15155-40-5 |
|---|---|
Fórmula molecular |
C28H32N4O4 |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
3-methyl-1-[[4-[(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)methyl]piperazin-1-yl]methyl]-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H32N4O4/c1-27(21-9-5-3-6-10-21)17-23(33)31(25(27)35)19-29-13-15-30(16-14-29)20-32-24(34)18-28(2,26(32)36)22-11-7-4-8-12-22/h3-12H,13-20H2,1-2H3 |
Clave InChI |
YVXGCGZGZSSGEN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)N(C1=O)CN2CCN(CC2)CN3C(=O)CC(C3=O)(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)











